Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate
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Overview
Description
“Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” is a chemical compound with the formula C11H8ClNO4S . It is a derivative of quinoline, a class of compounds that have been found to have various applications in medicinal and synthetic organic chemistry .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 285.70 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Scientific Research Applications
Synthesis of Novel Compounds
Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate serves as a precursor in the synthesis of a range of novel compounds. For instance, it has been utilized in the facile and inexpensive synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reactions, highlighting its versatility in organic synthesis (Gao et al., 2011). These derivatives could find applications in material science or as pharmacophores in drug development.
Antitumor and Antimicrobial Activity
Derivatives of this compound have shown promising antitumor and antimicrobial activities. For example, methyl-substituted indolo[2,3-b]quinolines, synthesized via modified reactions involving this compound derivatives, exhibited cytotoxic activities and the ability to induce topoisomerase II-dependent DNA cleavage, suggesting their potential as anticancer agents (Peczyńska-Czoch et al., 1994).
Antituberculosis Agents
Quinoxaline-2-carboxylate 1,4-dioxide derivatives, synthesized from this compound, have been evaluated for their antituberculosis activity. These studies revealed that the presence of specific substituents significantly affected their in vitro activity against Mycobacterium tuberculosis, underscoring the compound's importance in developing new antituberculosis agents (Jaso et al., 2005).
Anticancer and DNA Binding Studies
Investigations into the structural, vibrational, and quantum chemical aspects of this compound derivatives have been conducted to evaluate their potential anticancer activities. For example, 6,7-dichloro-2-methyl-5,8-quinolinedione showed higher cytotoxic activity against cancer cell lines, suggesting the role of this compound derivatives in cancer treatment and their interaction with DNA (Kadela-Tomanek et al., 2018).
Safety and Hazards
The safety information available indicates that “Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” may cause skin irritation (H315) and may be harmful if swallowed (H302) . Appropriate precautions should be taken when handling this compound, including wearing protective gloves and avoiding ingestion .
Properties
IUPAC Name |
methyl 5-chlorosulfonylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-17-11(14)8-4-5-9-7(3-2-6-13-9)10(8)18(12,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYDNCMDDROJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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